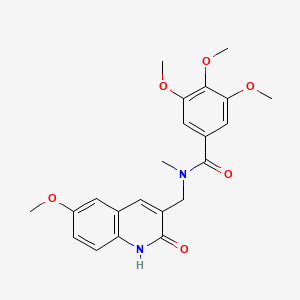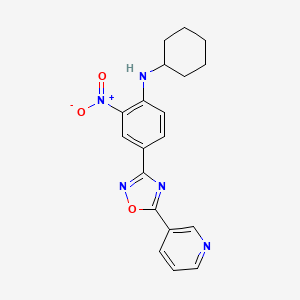
N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline, also known as CYCLOPS, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CYCLOPS belongs to the class of organic compounds called nitroanilines and is synthesized through a multi-step process involving various chemical reactions.
作用機序
The mechanism of action of N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline involves its ability to inhibit specific enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and cell cycle regulation. This compound also inhibits the activity of histone deacetylases, which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, which is a process of programmed cell death. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
実験室実験の利点と制限
One of the advantages of using N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline in lab experiments is its specificity towards certain enzymes and proteins. This compound can selectively target specific proteins and enzymes, which makes it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound is its toxicity. This compound can be toxic to cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
The potential applications of N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline in various scientific fields are vast, and there are several future directions for research. One future direction is to study the efficacy of this compound in combination with other drugs for the treatment of cancer and other diseases. Another future direction is to develop more efficient and cost-effective synthesis methods for this compound. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on various cellular processes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. Its ability to selectively target specific proteins and enzymes makes it a valuable tool for studying various cellular processes. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
合成法
The synthesis of N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline involves several steps, including the reaction of cyclohexylamine with 2-nitro-4-chloroaniline to form N-cyclohexyl-2-nitro-4-chloroaniline. This intermediate is then reacted with 5-(pyridin-3-yl)-1,2,4-oxadiazol-3-amine to form this compound. The synthesis process is complex and requires expertise in organic chemistry.
科学的研究の応用
N-cyclohexyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific proteins and enzymes involved in cancer cell proliferation. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
特性
IUPAC Name |
N-cyclohexyl-2-nitro-4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-24(26)17-11-13(8-9-16(17)21-15-6-2-1-3-7-15)18-22-19(27-23-18)14-5-4-10-20-12-14/h4-5,8-12,15,21H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIPMPILMYNDGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7716860.png)
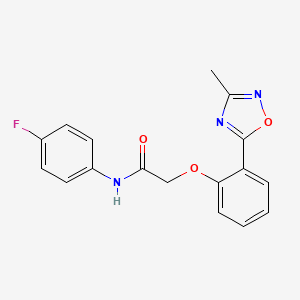
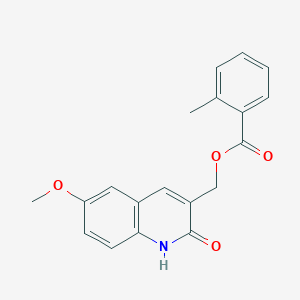
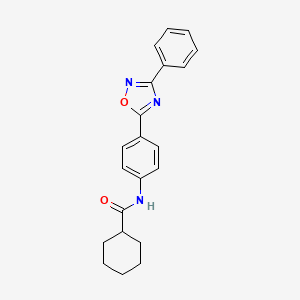
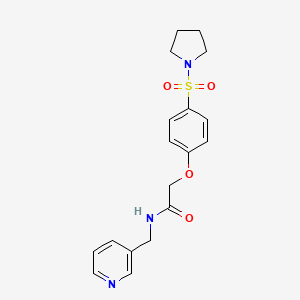

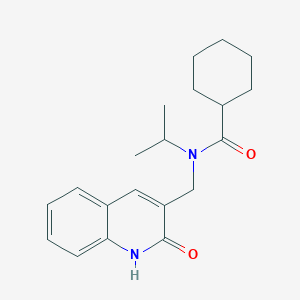
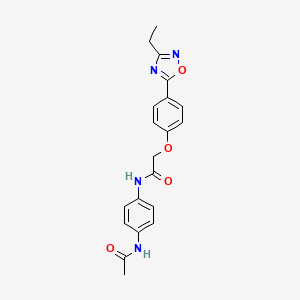
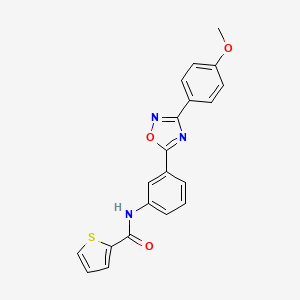
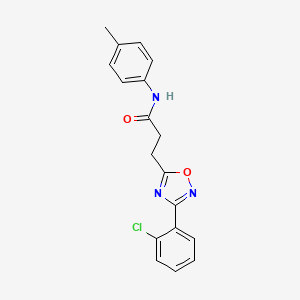
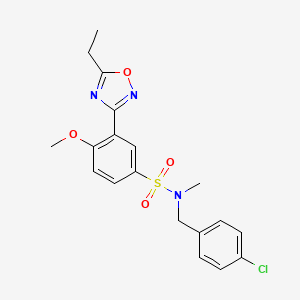

![4-[3-[4-(Ethylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7716973.png)
